![molecular formula C19H21N3O4S B2867535 1-Acetyl-5-(4-methoxyphenyl)-3-{2-[(methylsulfonyl)amino]phenyl}-2-pyrazoline CAS No. 921135-80-0](/img/structure/B2867535.png)
1-Acetyl-5-(4-methoxyphenyl)-3-{2-[(methylsulfonyl)amino]phenyl}-2-pyrazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1-Acetyl-5-(4-methoxyphenyl)-3-{2-[(methylsulfonyl)amino]phenyl}-2-pyrazoline” is a complex organic molecule. It contains a pyrazoline ring, which is a five-membered ring with three carbon atoms and two adjacent nitrogen atoms . The molecule also contains a methoxyphenyl group, a methylsulfonyl group, and an acetyl group .
Synthesis Analysis
While specific synthesis methods for this compound were not found, pyrazoline derivatives are often synthesized from α, β-unsaturated ketones under the effect of hydrazine derivatives .Scientific Research Applications
Fungicidal and Insecticidal Activities
- Pyrazoline derivatives, including compounds similar to the specified chemical, have shown promise in both fungicidal and insecticidal applications. For example, Zhao et al. (2008) discovered that introducing the beta-methoxyacrylate pharmacophore into the scaffold of 1-acetyl-3,5-diarylpyrazoline resulted in compounds with potent fungicidal and insecticidal activities. The most potent compound identified in their study exhibited significant activity against various fungi and insects, suggesting its potential use in developing new pyrazoline-based products for agricultural purposes (Zhao et al., 2008).
Synthesis of Novel Compounds
- The compound has been utilized in the synthesis of novel chemical structures. For instance, Moosavi‐Zare et al. (2013) applied disulfonic acid imidazolium chloroaluminate as a catalyst for the synthesis of 6-amino-4-(4-methoxyphenyl)-5-cyano-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazoles, demonstrating the chemical's versatility in facilitating new compound synthesis (Moosavi‐Zare et al., 2013).
Cytotoxicity Studies
- Research by Hassan et al. (2014) involved the synthesis of 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides, derived from similar chemical structures. These compounds were evaluated for their cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, highlighting the potential medical applications in cancer research (Hassan et al., 2014).
Antimicrobial Activity
- Guna et al. (2015) synthesized derivatives of 1-Acetyl-3-{4'-[(4'''-chlorophenyl) (phenyl) methyl amino] phenyl}-5-aryl-pyrazolines and tested them for biological activity against various bacteria and fungi. Some compounds showed moderate activity, suggesting their potential as antimicrobial agents (Guna et al., 2015).
Computational and Pharmacological Evaluation
- The compound's derivatives have been studied for their pharmacological potential. Faheem (2018) focused on the computational and pharmacological evaluation of pyrazole novel derivatives, including toxicity assessment, tumor inhibition, and anti-inflammatory actions. This research underscores the compound's relevance in drug discovery and development (Faheem, 2018).
Mechanism of Action
Target of Action
The primary target of this compound is the 15-lipoxygenases (ALOX15) . ALOX15 is a lipid peroxidizing enzyme that exhibits variable functionality in different cancer and inflammation models . The pathophysiological role of linoleic acid- and arachidonic acid-derived ALOX15 metabolites has rendered this enzyme a target for pharmacological research .
Mode of Action
The compound inhibits the catalytic activity of ALOX15 in a substrate-specific manner . This inhibition is allosteric, meaning it changes the enzyme’s structure and subsequently its function . The compound occupies the substrate-binding pocket of one monomer, while the substrate fatty acid is bound at the catalytic center of another monomer within the ALOX15 dimer . This interaction alters the enzyme–inhibitor interactions, inducing a reduced inhibitory potency .
Biochemical Pathways
The compound affects the biochemical pathways involving ALOX15. ALOX15 is involved in the metabolism of fatty acids, particularly linoleic acid and arachidonic acid . By inhibiting ALOX15, the compound disrupts these metabolic pathways, which can have downstream effects on processes such as inflammation and cancer progression .
Result of Action
The molecular and cellular effects of the compound’s action are primarily its inhibitory effects on ALOX15. This inhibition can disrupt the metabolism of certain fatty acids and potentially alter cellular processes such as inflammation and cancer progression . .
properties
IUPAC Name |
N-[2-[2-acetyl-3-(4-methoxyphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O4S/c1-13(23)22-19(14-8-10-15(26-2)11-9-14)12-18(20-22)16-6-4-5-7-17(16)21-27(3,24)25/h4-11,19,21H,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDRRTBIRGCVQCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C(CC(=N1)C2=CC=CC=C2NS(=O)(=O)C)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-chlorophenyl)-1-[(4-methylbenzyl)oxy]-1H-1,3-benzimidazole](/img/structure/B2867452.png)

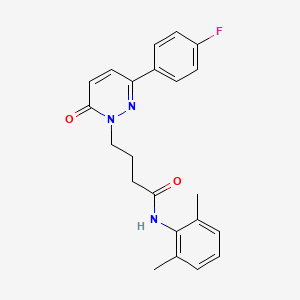

![8-[4-(4-Methoxyphenyl)piperazin-1-yl]-3-methyl-7-(3-pyrimidin-2-ylsulfanylpropyl)purine-2,6-dione](/img/structure/B2867460.png)
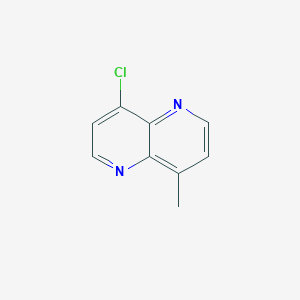
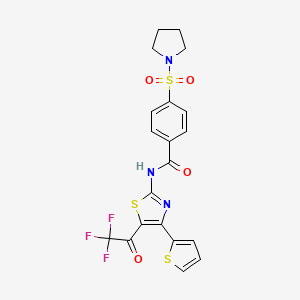
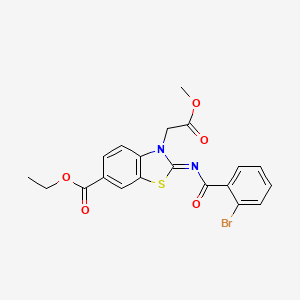

![4-Nitrosobenzo[c][1,2,5]thiadiazol-5-ol](/img/structure/B2867468.png)

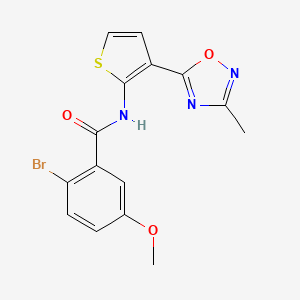
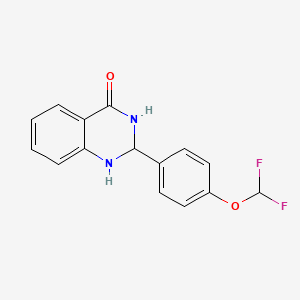
![Methyl 4-{4-[2-(4-methylphenyl)-2-oxoethyl]piperazino}-3-nitrobenzenecarboxylate](/img/structure/B2867475.png)